N-[4-(aminosulfonyl)phenyl]-2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(aminosulfonyl)phenyl]-2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound contains a pyrazole ring substituted with cyclopropyl and trifluoromethyl groups, as well as a sulfamoylphenylacetamide moiety. These structural elements contribute to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(aminosulfonyl)phenyl]-2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide typically involves multi-step organic reactions. One common approach is the cycloaddition reaction to form the pyrazole ring, followed by functional group modifications to introduce the cyclopropyl and trifluoromethyl groups. The final step involves coupling the pyrazole derivative with 4-sulfamoylphenylacetamide under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This includes selecting appropriate catalysts, solvents, and reaction conditions to ensure high purity and consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[4-(aminosulfonyl)phenyl]-2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s reactivity and properties.
Substitution: The trifluoromethyl and cyclopropyl groups can be substituted with other functional groups using suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dimethyl sulfoxide (DMSO), and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s versatility.
Scientific Research Applications
N-[4-(aminosulfonyl)phenyl]-2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a valuable tool for probing biological pathways and interactions.
Medicine: Potential therapeutic applications include its use as a lead compound for developing new drugs targeting specific enzymes or receptors.
Industry: It can be used in the development of agrochemicals, materials science, and other industrial applications.
Mechanism of Action
The mechanism of action of N-[4-(aminosulfonyl)phenyl]-2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features enable it to bind to these targets, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
Similar Compounds
4-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole derivatives: These compounds share the pyrazole core and trifluoromethyl group but differ in other substituents.
N-(4-sulfamoylphenyl)acetamide derivatives: These compounds have similar sulfamoylphenylacetamide moieties but vary in other structural elements.
Uniqueness
N-[4-(aminosulfonyl)phenyl]-2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide stands out due to its combination of a pyrazole ring with cyclopropyl and trifluoromethyl groups, along with the sulfamoylphenylacetamide moiety. This unique structure imparts distinct chemical properties and reactivity, making it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C15H15F3N4O3S |
---|---|
Molecular Weight |
388.4 g/mol |
IUPAC Name |
2-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]-N-(4-sulfamoylphenyl)acetamide |
InChI |
InChI=1S/C15H15F3N4O3S/c16-15(17,18)13-7-12(9-1-2-9)22(21-13)8-14(23)20-10-3-5-11(6-4-10)26(19,24)25/h3-7,9H,1-2,8H2,(H,20,23)(H2,19,24,25) |
InChI Key |
DQSIHQBFLGFOTD-UHFFFAOYSA-N |
SMILES |
C1CC1C2=CC(=NN2CC(=O)NC3=CC=C(C=C3)S(=O)(=O)N)C(F)(F)F |
Canonical SMILES |
C1CC1C2=CC(=NN2CC(=O)NC3=CC=C(C=C3)S(=O)(=O)N)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.